5-Bromo-4-fluoro-2-methylaniline

SIRT6 activator halogen bond allosteric pharmacophore

5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is a trifunctional halogenated aniline building block featuring an amine, a bromine, and a fluorine substituent on a toluene core. This specific 2-methyl-4-fluoro-5-bromo substitution pattern has been validated in peer-reviewed structural biology as a critical pharmacophoric element enabling high-affinity allosteric modulation of SIRT6 and as a versatile synthetic handle for constructing non-nucleoside HCV NS5B polymerase inhibitors.

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
CAS No. 627871-16-3
Cat. No. B104819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2-methylaniline
CAS627871-16-3
Molecular FormulaC7H7BrFN
Molecular Weight204.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)Br)F
InChIInChI=1S/C7H7BrFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
InChIKeyDNCLVDGUXUSPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3): A Strategic Halogenated Aniline Building Block for Kinase and Epigenetic Probe Synthesis


5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is a trifunctional halogenated aniline building block featuring an amine, a bromine, and a fluorine substituent on a toluene core . This specific 2-methyl-4-fluoro-5-bromo substitution pattern has been validated in peer-reviewed structural biology as a critical pharmacophoric element enabling high-affinity allosteric modulation of SIRT6 and as a versatile synthetic handle for constructing non-nucleoside HCV NS5B polymerase inhibitors [1][2]. It is commercially available in research-grade purity (typically 95–97%) as a crystalline solid with a melting point of 86–90 °C .

Why 5-Bromo-4-fluoro-2-methylaniline Cannot Be Replaced by Positional Isomers in SIRT6 Activator Programs


Halogenated toluidine isomers such as 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) and 4-bromo-5-fluoro-2-methylaniline (CAS 52723-82-7) share an identical molecular formula and mass, making them superficially interchangeable in procurement databases . However, the specific 5-bromo-4-fluoro-2-methyl substitution pattern is essential for the SIRT6 allosteric activation pharmacophore: the 5-bromine forms a halogen bond with Pro62 while the 4-fluorine and 2-methyl groups orient the phenyl ring into a hydrophobic cleft defined by Val115, Val70, Phe64, and Phe82/86 [1]. Substituting a positional isomer disrupts this precise geometry, resulting in a documented loss of SIRT6 binding and deacetylase activation [1][2].

Quantitative Comparative Evidence: 5-Bromo-4-fluoro-2-methylaniline vs. Closest Analogs


Halogen Bond Geometry Enables MDL-801 Allosteric SIRT6 Activation – Lost in 4-Br/5-F Isomer

In the SIRT6–MDL-801 co-crystal structure (PDB 6XV1), the 5-bromo-4-fluoro-2-methylaniline moiety engages a well-defined hydrophobic pocket. The 5-bromine forms a halogen bond (C–Br···O=C) with the main-chain carbonyl of Pro62 at a distance of ~3.0 Å [1]. This interaction is geometrically impossible for the 4-bromo-5-fluoro-2-methylaniline isomer because the bromine is repositioned away from Pro62. The structure–activity relationship (SAR) study confirms that the 5-Br atom acts as an 'allosteric driver' controlling ligand efficacy; its removal or relocation attenuates SIRT6 deacetylase activation [2].

SIRT6 activator halogen bond allosteric pharmacophore

SIRT6 Deacetylase Activation Potency: MDL-800 vs. UBCS039 (Non-Halogenated Aniline Scaffold)

MDL-800, synthesized from 5-bromo-4-fluoro-2-methylaniline, activates SIRT6 deacetylase with an EC50 of 11.0 ± 0.3 μM and increases enzymatic activity up to 22-fold [1]. In contrast, the first-generation synthetic activator UBCS039, which does not incorporate a halogenated aniline moiety, exhibits a much weaker EC50 of 38 μM [2]. This represents an approximately 3.5-fold improvement in potency attributable to the optimized halogenated aniline scaffold.

SIRT6 activator EC50 deacetylase activity

Orthogonal Reactivity: Pd-Catalyzed Cross-Coupling at Bromine with Concurrent SNAr at Fluorine

The 5-bromo-4-fluoro-2-methylaniline scaffold permits sequential, chemoselective functionalization: the bromine undergoes palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, cyanation) while the fluorine, activated by the ortho/para electron-withdrawing groups, participates in nucleophilic aromatic substitution (SNAr) under orthogonal conditions [1]. In contrast, the isomeric 4-bromo-5-fluoro-2-methylaniline (CAS 52723-82-7) positions the bromine para to the amine and the fluorine meta, altering the electronic activation landscape and reducing SNAr reactivity at fluorine .

orthogonal reactivity cross-coupling SNAr divergent synthesis

Differentiated Application Scope: SIRT6 Activators vs. Pan-RAF Inhibitors Define Isomer Selection

5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is the validated intermediate for MDL-class SIRT6 allosteric activators (MDL-800, MDL-801, MDL-811) [1]. Its positional isomer 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) is instead directed toward Pan-RAF kinase inhibitor synthesis . The isomeric 4-bromo-5-fluoro-2-methylaniline (CAS 52723-82-7) shows only weak SIRT6 activation (EC50 ≈ 52.5 μM) [2], compared to MDL-801's EC50 of 5.7 μM – an approximately 9-fold potency gap that directly reflects the critical nature of the 5-Br/4-F substitution pattern.

SIRT6 Pan-RAF isomer selectivity application-specific building block

Scalability: Multi-Kilogram Batch Capability for 5-Br/4-F Isomer vs. Limited Availability of Alternatives

5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is produced at up to 280 kg scale by specialty chemical manufacturers, with GC purity specifications of ≥98% . This commercial maturity reflects demand driven by multiple active pharmaceutical programs (SIRT6 activators, HCV NS5B inhibitors). Positional isomers such as 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) and 4-bromo-5-fluoro-2-methylaniline (CAS 52723-82-7) are typically available only at gram-to-milligram scales from niche suppliers, limiting their utility for lead optimization programs that require multi-gram quantities for in vivo efficacy and safety studies .

production scale supply chain procurement kilogram-scale

High-Value Application Scenarios for 5-Bromo-4-fluoro-2-methylaniline Supported by Quantitative Evidence


SIRT6 Allosteric Activator Lead Optimization (MDL Compound Series)

5-Bromo-4-fluoro-2-methylaniline is the validated synthetic entry point for MDL-800, MDL-801, and MDL-811 – the only SIRT6 allosteric activators reported with co-crystal structural confirmation [1]. MDL-800 activates SIRT6 deacetylase with an EC50 of 11.0 μM and a 22-fold maximal activation [2]. MDL-801 achieves an EC50 of 5.7 μM through the halogen bond interaction between the 5-bromine and Pro62 [1]. The 4-bromo-5-fluoro-2-methylaniline isomer yields only an EC50 of ~52.5 μM, confirming that the 5-Br/4-F substitution pattern is essential for potency [3]. Programs targeting SIRT6 for hepatocellular carcinoma, non-small cell lung cancer, and chemoresistance reversal should specify CAS 627871-16-3 exclusively.

HCV NS5B Non-Nucleoside Polymerase Inhibitor Discovery

This building block is used to construct 3,4-dihydro-1H-[1]-benzothieno[2,3-c]pyran and 3,4-dihydro-1H-pyrano[3,4-b]benzofuran scaffolds that act as non-nucleoside inhibitors of HCV NS5B RNA-dependent RNA polymerase [1]. The orthogonally reactive bromine and fluorine substituents allow sequential diversification of the inhibitor scaffold to explore structure–activity relationships at multiple vector positions [2]. The demonstrated multi-kilogram production capability supports the transition from medicinal chemistry exploration to preclinical antiviral evaluation .

Divergent Library Synthesis via Orthogonal Cross-Coupling and SNAr

The 5-bromo-4-fluoro-2-methylaniline scaffold enables a two-step divergent diversification strategy: (1) palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling at the bromine (C5) to introduce aryl, heteroaryl, or amine diversity, followed by (2) nucleophilic aromatic substitution (SNAr) at the fluorine (C4), which is activated by the electron-withdrawing effect of the ortho bromine and para amine [1]. This orthogonal reactivity profile generates compound libraries with two independently varied diversity vectors from a single intermediate, a synthetic advantage not shared by positional isomers where the halogen electronic roles are rearranged [2].

Epigenetic Chemical Probe Development for Sirtuin Biology

The MDL compound series is widely used as chemical probes to interrogate SIRT6 biology, including DNA repair (NHEJ and BER pathways), genomic stability in iPSCs, and cell cycle regulation [1]. The co-crystal structure (PDB 6XV1) confirms that the 5-bromo-4-fluoro-2-methylaniline moiety occupies a defined allosteric pocket without competing with the NAD+ cofactor binding site, establishing a clean mechanistic rationale for SIRT6-specific modulation [2]. Researchers designing chemical probes for the sirtuin family should prioritize CAS 627871-16-3 as the validated synthetic precursor to achieve target engagement and avoid confounding off-target effects observed with structurally related but misoriented isomers.

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